
1-(Bromomethyl)-2-(trifluoromethyl)benzene
Overview
Description
1-(Bromomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading
Biological Activity
1-(Bromomethyl)-2-(trifluoromethyl)benzene, also known by its CAS number 402-49-3, is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, focusing on its interaction with biological systems, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzene ring. These substituents significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a modulator of various biological pathways . Research indicates that compounds with similar structures can interact with glucocorticoid receptors, potentially influencing metabolic processes related to diabetes, obesity, and cardiovascular diseases .
Antimicrobial Activity
Recent studies have shown that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various microbial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase antimicrobial potency .
Study 1: Glucocorticoid Receptor Modulation
In a patent study focusing on glucocorticoid receptor antagonists, it was found that compounds structurally related to this compound demonstrated significant activity in modulating glucocorticoid receptors. This modulation is crucial for developing treatments for conditions like Cushing's syndrome and metabolic disorders .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several halogenated compounds, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Research Findings
Scientific Research Applications
Chemical Properties and Structure
1-(Bromomethyl)-2-(trifluoromethyl)benzene features a benzene ring substituted with a bromomethyl group and a trifluoromethyl group. The presence of these substituents significantly influences its reactivity and biological interactions. The molecular formula is with a molecular weight of 239.03 g/mol.
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to modulate biological pathways makes it valuable in drug development.
Case Study: Glucocorticoid Receptor Modulation
Research indicates that compounds structurally related to this compound exhibit significant activity in modulating glucocorticoid receptors, which are important targets in treating conditions like Cushing's syndrome and metabolic disorders .
Synthesis of Active Pharmaceutical Ingredients
The compound is used in the synthesis of specialty drugs and active pharmaceutical ingredients (APIs). It plays a vital role in developing drugs that target specific receptors or exhibit desired biological activities .
Agrochemical Applications
In the agrochemical industry, this compound is employed in the production of herbicides, insecticides, and fungicides. Its unique chemical properties allow for the creation of effective active ingredients that enhance agricultural productivity.
Synthesis of Agrochemicals
The compound aids in synthesizing active ingredients that protect crops from pests and diseases. Its trifluoromethyl group enhances lipophilicity, improving membrane penetration and efficacy against target organisms .
Chemical Research Applications
Researchers utilize this compound as a building block for synthesizing various fine chemicals, dyes, and organic materials. Its unique structure allows for the creation of customized molecules with specific functionalities.
Nucleophilic Substitution Reactions
This compound primarily undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by nucleophiles such as amines or thiols . This property is essential for creating diverse organic compounds.
Electro-synthetic Reactions
The compound can also participate in electro-synthetic reactions, particularly in synthesizing 1,4-hydroquinone derivatives, showcasing its versatility in organic synthesis .
Market Expectations and Future Trends
The growing interest in fluorinated compounds has led to increased attention on this compound within the chemical industry. Its wide range of applications suggests potential for innovation and development in pharmaceuticals and agrochemicals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(bromomethyl)-2-(trifluoromethyl)benzene, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis typically involves bromination of a trifluoromethyl-substituted toluene derivative. For example, bromination of 2-(trifluoromethyl)toluene using with or as catalysts under controlled temperatures (0–25°C) can yield the target compound. Regioselectivity is influenced by the steric and electronic effects of the trifluoromethyl group, which directs bromination to the benzylic position .
- Validation : Monitor reaction progress via (disappearance of methyl proton signals at δ 2.5–3.0 ppm) and confirm purity by GC-MS or HPLC.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Spectroscopy :
- : Look for characteristic benzylic bromide protons at δ 4.3–4.7 ppm and trifluoromethyl group absence of splitting due to coupling .
- : Confirm the trifluoromethyl carbon resonance at δ 120–125 ppm (quartet, ) .
- Mass Spectrometry : HRMS should match the molecular formula (exact mass: 238.956 g/mol) .
Q. What are the primary reaction pathways for this compound in nucleophilic substitution reactions?
- Methodological Answer : The benzylic bromide undergoes reactions with nucleophiles (e.g., amines, thiols, or alkoxides). For example:
- Reaction with sodium azide () in DMF at 60°C yields 1-(azidomethyl)-2-(trifluoromethyl)benzene, a precursor for click chemistry .
- Use kinetic studies (e.g., variable-temperature NMR) to differentiate vs. mechanisms. Steric hindrance from the trifluoromethyl group favors .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability of radical intermediates. For Suzuki-Miyaura coupling:
- Use Pd(PPh) as a catalyst with arylboronic acids in toluene/water (80°C). Monitor coupling efficiency via to detect trifluoromethyl group retention .
- Data Contradiction Note : Some studies report reduced yields in cross-coupling due to steric hindrance, necessitating bulky ligands (e.g., XPhos) to improve efficiency .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce elimination.
- Base Selection : Use weak bases (e.g., KCO) instead of strong bases (e.g., NaOH) to minimize β-hydride elimination.
- Temperature Control : Reactions below 50°C favor substitution over elimination. Validate via GC-MS to detect alkene byproducts (e.g., 2-(trifluoromethyl)styrene) .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites.
- Compare activation energies for competing pathways (e.g., bromination at benzylic vs. aromatic positions). Validate predictions with experimental isotopic labeling (e.g., -labeled substrates) .
Q. What are the challenges in characterizing byproducts from photolytic degradation?
- Methodological Answer :
- Photolysis Setup : Irradiate the compound in acetonitrile/water (λ = 254 nm) and analyze products via LC-QTOF-MS.
- Key Byproducts : Look for debrominated products (e.g., 2-(trifluoromethyl)toluene) and hydroxylated derivatives. Use to track trifluoromethyl group stability .
- Contradiction Alert : Some studies report unexpected fluorinated fragments due to C-F bond cleavage under UV exposure, requiring MS/MS fragmentation analysis for confirmation .
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVVEUSVBLDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192643 | |
Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-44-8 | |
Record name | 2-Trifluoromethylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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